![molecular formula C6H13NO5 B8112977 Aminoadipic acid hydrate](/img/structure/B8112977.png)
Aminoadipic acid hydrate
Overview
Description
Aminoadipic acid hydrate is a useful research compound. Its molecular formula is C6H13NO5 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Hydrate Inhibition in CO2 Sequestration
Aminoadipic acid, among other amino acids, shows potential as a thermodynamic hydrate inhibitor (THI) in CO2 sequestration. Its hydrophobic nature contributes to inhibiting gas hydrate formation, a critical aspect in environmental science, particularly in carbon capture and storage technologies. This environmentally friendly inhibitor presents minimal ecological damage and offers a nonvolatile, recoverable alternative to traditional methods. Its application in CO2 sequestration highlights a significant step towards sustainable environmental practices (Sa et al., 2011).
2. Biomarker in Cancer Research
In cancer metabolism research, aminoadipic acid has been identified as a differentiating and prognostic biomarker for prostate carcinoma. Its higher concentration in malignant tissues compared to nonmalignant samples underscores its potential in diagnosing and predicting prostate cancer recurrence. This metabolomic insight contributes significantly to the development of novel diagnostic and prognostic tools in oncology (Jung et al., 2013).
3. Neurodegenerative and Seizure Disorders Research
Aminoadipic acid is explored for its role in modulating neurochemical processes, particularly in the context of neurodegenerative and seizure disorders. Its impact on the production of kynurenic acid in the brain, through its actions on astrocytes, suggests its potential involvement in the pathogenesis of such disorders. Understanding its regulatory effects on neurotransmitter systems could yield valuable insights into the treatment and management of these conditions (Wu, Ungerstedt, & Schwarcz, 1995).
4. Ophthalmologic Research
In the field of ophthalmology, aminoadipic acid is used as a tool to study retinal cells. Its selective destructive effect on Müller cells in the retina provides a unique opportunity to understand the cellular and molecular mechanisms underlying various ocular conditions. This targeted approach can lead to better therapeutic strategies for retinal diseases (Pedersen & Karlsen, 1979).
5. Gas Hydrate Inhibition and Natural Gas Storage
Aminoadipic acid is also investigated for its role in preventing gas hydrate formation, particularly in natural gas storage and transport. This research is crucial in developing efficient and safe methods for handling natural gas, thereby contributing to energy sustainability and security (Altamash et al., 2017).
properties
IUPAC Name |
2-aminohexanedioic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.H2O/c7-4(6(10)11)2-1-3-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNOZGASTVGLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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